Product packaging for FKBP12 Ligand(Cat. No.:)

FKBP12 Ligand

Cat. No.: B12297700
M. Wt: 693.8 g/mol
InChI Key: UYXSZUBFOQLRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Context of FK506-Binding Proteins (FKBPs)

FKBP12 belongs to a larger family of proteins known as FK506-binding proteins (FKBPs), which are highly conserved across eukaryotes, from yeast to humans. wikipedia.orgresearchgate.net These proteins are integral to a variety of cellular processes.

FKBPs are a major class of immunophilins, a family of proteins that bind to immunosuppressive drugs. researchgate.netsinobiological.com The other major class of immunophilins is the cyclophilins. A key characteristic of most FKBPs is their enzymatic function as peptidyl-prolyl cis-trans isomerases (PPIases). nih.govnih.govpatsnap.com This PPIase activity allows them to catalyze the isomerization of proline residues within proteins, a rate-limiting step in protein folding and conformational changes. nih.govpatsnap.com This function underscores their role as molecular chaperones, assisting in the proper folding and function of numerous proteins. wikipedia.orgntu.edu.sg

In mammals, the FKBP family is diverse, with members that can be categorized into several subgroups based on their subcellular localization and structural domains. nih.gov These include cytoplasmic, endoplasmic reticulum, nuclear, and TPR (tetratricopeptide repeat)-containing FKBPs. nih.gov FKBPs are expressed in most tissues, reflecting their widespread importance in cellular function. nih.gov For instance, FKBP12 is abundantly expressed in all tissues, while other members show more specific distribution patterns. nih.gov For example, FKBP12.6 is particularly noted for its role in cardiac muscle. nih.gov FKBP13 is a membrane-associated protein found in the endoplasmic reticulum. nih.gov

FKBP12, a small 12 kDa cytosolic protein, is the founding and most extensively studied member of the FKBP family. nih.govpatsnap.com Its high level of conservation and ubiquitous expression have made it a focal point for research. nih.govnih.gov FKBP12 is notable for its interaction with the immunosuppressive drugs tacrolimus (B1663567) (FK506) and sirolimus (rapamycin). wikipedia.orgpatsnap.com This interaction is central to the therapeutic effects of these drugs. wikipedia.org Beyond its role in immunosuppression, FKBP12 is involved in regulating calcium channels and the transforming growth factor-β (TGF-β) signaling pathway. sinobiological.compatsnap.comntu.edu.sg

Historical Context of FKBP12 Ligand Discovery

The discovery of natural product ligands for FKBP12 revolutionized the fields of immunology and pharmacology.

The primary and most well-known natural product ligands of FKBP12 are FK506 (tacrolimus) and rapamycin (B549165) (sirolimus). nih.govpatsnap.comnih.gov FK506 was isolated from the soil bacterium Streptomyces tsukubaensis and was identified as a potent immunosuppressive agent. nih.gov Rapamycin, another macrolide, was initially discovered for its antifungal properties and is produced by Streptomyces hygroscopicus. researchgate.net Both of these molecules exert their primary biological effects by first binding to FKBP12. nih.govnih.gov The formation of these initial complexes is a critical step in their mechanism of action. nih.govnih.gov Other natural product ligands that bind to FKBP12 include FK520 (ascomycin), meridamycin, and WDB002. nih.govplos.org

Early research revealed that both FK506 and rapamycin bind noncovalently to FKBP12 in a deep, hydrophobic cleft on the protein's surface. wikipedia.orgnih.gov This binding inhibits the intrinsic PPIase activity of FKBP12. nih.gov However, the immunosuppressive effects of these drugs are not due to the inhibition of PPIase activity itself. nih.gov Instead, the formation of the FKBP12-ligand complex creates a new molecular surface that can then interact with other cellular targets. nih.gov

The FKBP12-FK506 complex binds to and inhibits the phosphatase calcineurin, which is crucial for T-cell activation. wikipedia.orgfrontiersin.org In contrast, the FKBP12-rapamycin complex interacts with and inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. nih.govpatsnap.com This "gain-of-function" mechanism, where the protein-ligand complex acquires a new biological activity, was a groundbreaking discovery in pharmacology. nih.gov The binding affinity of rapamycin to FKBP12 is very high, with a dissociation constant (Kd) of 0.2 nM. acs.org

Research Findings on this compound Interactions

LigandProducing OrganismPrimary Cellular Target of the ComplexConsequence of Target Inhibition
FK506 (Tacrolimus) Streptomyces tsukubaensisCalcineurinInhibition of T-cell activation and proliferation wikipedia.orgfrontiersin.org
Rapamycin (Sirolimus) Streptomyces hygroscopicusmTOR (mechanistic Target of Rapamycin)Inhibition of cell growth, proliferation, and survival nih.govpatsnap.com
FK520 (Ascomycin) Streptomyces hygroscopicus var. ascomyceticusCalcineurinImmunosuppression
WDB002 Streptomyces malaysiensisNot fully elucidatedPotential antimicrobial activity nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H47NO11 B12297700 FKBP12 Ligand

Properties

IUPAC Name

2-[2-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXSZUBFOQLRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Fkbp12 Ligand Action

Principles of Ternary Complex Formation

A key mechanism of action for FKBP12 ligands is the induction of a "molecular glue" effect, where the ligand facilitates the formation of a stable ternary complex between FKBP12 and a target protein that it would not otherwise interact with. This induced proximity is the foundation for the biological activities of several well-known FKBP12 ligands.

FKBP12-FK506-Calcineurin Complex Formation and Signaling Modulation

The immunosuppressive drug FK506 exerts its effects by first binding to FKBP12. This binary complex of FKBP12-FK506 then acquires a high affinity for the calcium- and calmodulin-dependent protein phosphatase, calcineurin. nih.govnih.gov The formation of this ternary complex—FKBP12-FK506-calcineurin—effectively inhibits calcineurin's phosphatase activity. nih.govnih.gov

Calcineurin is a critical component of the T-cell activation pathway. By dephosphorylating the nuclear factor of activated T-cells (NFAT), calcineurin enables its translocation to the nucleus, where it upregulates the expression of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation. wikipedia.org By inhibiting calcineurin, the FKBP12-FK506 complex blocks this signaling cascade, leading to the suppression of the immune response. nih.gov The interaction within the ternary complex is specific, with certain surface residues of FKBP12, such as Asp-37, Arg-42, and His-87, being identified as potential contact points with calcineurin. researchgate.net

FKBP12-Rapamycin-mTOR Complex (FRB Domain) Formation and Signaling Modulation

Similar to FK506, the macrolide antibiotic rapamycin (B549165) binds to FKBP12. However, the resulting FKBP12-rapamycin complex targets a different protein: the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. nih.govnih.govnih.gov Specifically, the FKBP12-rapamycin complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. nih.govsci-hub.se

This binding event does not directly inhibit the catalytic activity of mTOR but rather acts as a steric hindrance, preventing mTOR from interacting with its substrates, particularly within the mTOR complex 1 (mTORC1). researchgate.net The formation of the FKBP12-rapamycin-mTOR ternary complex restricts substrate access and can destabilize the integrity of mTORC1. nih.gov This leads to the inhibition of downstream signaling pathways, such as the phosphorylation of p70 S6 kinase (S6K) and 4E-BP1, which are critical for protein synthesis and cell cycle progression. nih.gov While mTORC1 is sensitive to acute rapamycin treatment, mTOR complex 2 (mTORC2) is generally resistant due to structural differences that block the binding of the FKBP12-rapamycin complex. researchgate.net

Endogenous Protein-Protein Interaction Modulation by FKBP12 Ligands

In the absence of exogenous ligands like FK506 or rapamycin, FKBP12 itself is involved in regulating the function of several key intracellular proteins through direct protein-protein interactions. FKBP12 ligands can modulate these endogenous interactions, often by competitively displacing FKBP12 from its native binding partners.

Ryanodine (B192298) Receptors (RyRs) and Intracellular Calcium Homeostasis

FKBP12 is a known regulatory subunit of the ryanodine receptors (RyRs), which are large intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum. frontiersin.orgresearchgate.netpnas.org In cardiac muscle, both FKBP12 and its homolog FKBP12.6 can associate with the cardiac ryanodine receptor (RyR2). nih.govahajournals.org The binding of FKBP12 is thought to stabilize the closed state of the RyR channel, thereby preventing aberrant calcium leakage from intracellular stores. nih.gov

The interaction between FKBP12 and RyRs is complex, with evidence suggesting negative cooperativity in the binding of FKBP12 to the four subunits of the RyR tetramer. royalsocietypublishing.orgresearchgate.net This implies that the binding of the first FKBP12 molecule may influence the affinity for subsequent binding events. researchgate.net Ligands that bind to FKBP12 can disrupt its association with RyRs, leading to an increase in channel activity and calcium release. nih.govnih.gov This modulation of RyR function by FKBP12 and its ligands is crucial for maintaining proper calcium homeostasis, particularly in excitable cells like neurons and muscle cells.

Inositol (B14025) Trisphosphate Receptors (IP3Rs)

In addition to RyRs, FKBP12 also interacts with another major class of intracellular calcium release channels, the inositol 1,4,5-trisphosphate receptors (IP3Rs). frontiersin.orgpnas.org FKBP12 has been shown to bind to a specific leucine-proline dipeptide epitope within the IP3R. nih.gov This interaction is believed to play a role in modulating the receptor's phosphorylation status by anchoring the phosphatase calcineurin to the IP3R. nih.gov However, the functional consequences of the FKBP12-IP3R interaction and its modulation by FKBP12 ligands are not as well-defined as for RyRs, with some studies indicating a lack of high-affinity interaction between FKBP12 and certain IP3R isoforms. nih.gov

Transforming Growth Factor Beta (TGFβ)/Activin-like Receptor Signaling Pathways

FKBP12 acts as an endogenous inhibitor of the transforming growth factor-beta (TGFβ) family of type I receptors. frontiersin.orgnih.govembopress.org It binds to the glycine-serine-rich (GS) domain of the type I receptor, stabilizing it in an inactive conformation and preventing "leaky" signaling in the absence of a ligand. frontiersin.orgembopress.orgnih.gov Upon ligand binding and subsequent phosphorylation of the type I receptor by the type II receptor, FKBP12 is released, allowing for the activation of downstream signaling pathways involving Smad proteins. nih.gov

FKBP12 ligands, such as FK506 and rapamycin, can displace FKBP12 from the TGFβ type I receptor, thereby enhancing ligand-induced signaling. researchgate.netnih.govbroadinstitute.org This mechanism highlights a role for FKBP12 in fine-tuning the cellular response to TGFβ family ligands, which are critical regulators of cell growth, differentiation, and apoptosis. pnas.org

Glucocorticoid and Progesterone (B1679170) Receptor Modulation (via Larger FKBPs)

While FKBP12 itself does not directly bind to glucocorticoid (GR) and progesterone receptors (PR), its ligands can modulate these steroid receptors indirectly through their interaction with larger, homologous FKBP proteins. Steroid receptor complexes in their unliganded state are associated with a variety of chaperone proteins, including members of the FKBP family such as FKBP51 and FKBP52. nih.gov These larger FKBPs contain tetratricopeptide repeat (TPR) domains that facilitate their interaction with heat shock protein 90 (Hsp90) within the receptor complex. nih.gov

FKBP51, in particular, acts as a negative regulator of GR, reducing its affinity for hormone binding and impeding its nuclear translocation. nih.gov Conversely, it can act as a positive regulator for the androgen receptor. nih.gov Natural product ligands like FK506 (tacrolimus) and rapamycin are not exclusive to FKBP12 and can also bind to the FKBP51 domain within the steroid receptor complex. nih.govfrontiersin.org This binding can influence the chaperone machinery, leading to a switch between FKBP51 and FKBP52 association, thereby altering the receptor's sensitivity to its cognate hormone. nih.gov Therefore, FKBP12 ligands can indirectly impact glucocorticoid and progesterone signaling pathways by targeting the larger FKBP immunophilins that are integral components of the steroid receptor machinery.

Epidermal Growth Factor Receptor (EGFR) Autophosphorylation

FKBP12 acts as an endogenous inhibitor of the Epidermal Growth Factor Receptor (EGFR). nih.gov Research indicates that FKBP12 can directly interact with the EGFR's kinase domain, suppressing its catalytic activity and consequently inhibiting EGF-induced autophosphorylation. nih.govresearchgate.net This inhibitory action affects all internal phosphorylation sites of the EGFR equally. nih.gov

The intracellular concentration of FKBP12 is inversely correlated with the level of EGFR autophosphorylation. nih.gov When FKBP12 ligands such as FK506 or rapamycin are introduced, they bind to FKBP12 and can disrupt its inhibitory interaction with EGFR. researchgate.net This sequestration of FKBP12 by the ligand relieves the inhibition on the EGFR kinase domain, promoting the receptor's autophosphorylation and subsequent downstream signaling. nih.govresearchgate.net

P-glycoprotein (P-gp) Interaction

FKBP12 has been shown to regulate the function of P-glycoprotein (P-gp), a plasma membrane transporter responsible for the efflux of a wide range of substances from cells, which is a key factor in multidrug resistance (MDR) in cancer. researchgate.netnih.gov FKBP12 ligands can modulate this interaction. The binding of these ligands to FKBP12 can lead to the dissociation of FKBP12 from P-gp. researchgate.net It is suggested that this separation may play a role in overcoming P-gp-mediated drug resistance, although further investigation is required to fully establish this mechanism in a clinical context. researchgate.net

Chemically Induced Proximity (CIP) Modalities

Chemically Induced Proximity (CIP) is a powerful strategy in chemical biology where a small, often bifunctional, molecule induces the association of two proteins that would not otherwise interact. nih.govbiorxiv.org This approach allows for precise control over cellular processes by manipulating protein localization and function. nih.govwashington.edu Ligands for FKBP12 are central to many CIP systems because of their high affinity and specificity for the FKBP12 protein, which is ubiquitously expressed in mammalian cells. biorxiv.orgnih.gov

These modalities generally fall into two categories: heterobifunctional molecules and molecular glues. biorxiv.org Heterobifunctional molecules consist of two distinct ligand heads connected by a linker, designed to bind two different proteins simultaneously. biorxiv.org Molecular glues, on the other hand, bind to one protein and create a new surface that recruits a second protein. biorxiv.org The FKBP12-rapamycin-mTOR complex is a classic example of a molecular glue-induced ternary complex. biorxiv.org CIP technologies utilizing FKBP12 ligands have been widely adopted to recruit various effector proteins to specific targets, enabling outcomes like targeted protein degradation, stabilization, or activation. nih.govnih.gov

Chemical Dimerizers for Spatiotemporal Control of Intracellular Signaling

A prominent application of CIP involves the use of chemical dimerizers to control intracellular signaling pathways that are naturally regulated by protein-protein interactions. pnas.orgnih.gov In this system, a target protein of interest is fused to one or more FKBP12 domains. nih.gov The addition of a bivalent FKBP12 ligand—a "dimerizer"—then crosslinks the fusion proteins. washington.edu

This induced dimerization can mimic the natural activation mechanism of many signaling pathways, such as those initiated by receptor tyrosine kinases or cytokine receptors. washington.edunih.gov For example, dimerizers like FK1012 (a synthetic dimer of FK506) have been used to trigger apoptosis by clustering fusion proteins containing the intracellular domain of the Fas receptor. nih.govfrontiersin.org This method provides a powerful tool for researchers to activate specific signaling cascades with high temporal and spatial precision, simply by adding a cell-permeant small molecule. pnas.org

Design Principles for Mutant FKBP-Selective Dimerization

A significant challenge for in vivo applications of FKBP-based dimerizers is their potential interaction with endogenous, wild-type FKBP12, which is highly abundant and could sequester the compound or cause off-target effects. pnas.orgnih.gov To overcome this, researchers have engineered orthogonal ligand-receptor pairs through a "bump-and-hole" or "specificity pocket" strategy. pnas.orgacs.org

The design principle involves remodeling the FKBP12-ligand interface. nih.gov A bulky amino acid in the FKBP12 binding pocket, typically Phenylalanine 36 (Phe36), is mutated to a smaller residue like valine, alanine, or leucine, creating a "hole". acs.orgnih.gov Concurrently, a synthetic ligand is modified with a "bump"—such as an ethyl or phenyl substituent—that fits into the engineered cavity of the mutant FKBP. nih.govresearchgate.net This bumped ligand is sterically hindered from binding to the wild-type protein, but binds with high affinity and selectivity to the mutant FKBP (often designated FKBP(F36V) or FKBP*). pnas.orgresearchgate.net This approach enables the creation of dimerizer systems that function exclusively on engineered proteins without interference from endogenous FKBP12. nih.gov

Table 1: Binding Affinities of a "Bumped" Ligand to Wild-Type and Mutant FKBP
FKBP VariantKey MutationLigandBinding Affinity (Ki, nM)Selectivity vs. Wild-Type
Wild-Type FKBP12None"Bumped" Ligand (e.g., with ethyl substituent)>1000-
Mutant FKBP (F36V)Phenylalanine-36 to Valine"Bumped" Ligand (e.g., with ethyl substituent)~0.1>10,000-fold

Data adapted from studies on remodeled FKBP-ligand interfaces. pnas.orgnih.govresearchgate.net

Applications in Engineered Cellular Systems

The development of mutant FKBP-selective dimerizers has opened up numerous applications in engineered cellular systems for both research and therapeutic purposes. These orthogonal systems allow for precise external control over genetically modified cells. nih.gov

One prominent application is the creation of "suicide switches" for cell-based therapies. pnas.org Cells used in gene therapy can be engineered to express a fusion protein consisting of a pro-apoptotic domain (like the intracellular portion of the Fas receptor or caspase-9) and the mutant FKBP domain. pnas.org If adverse effects occur, administration of the corresponding selective dimerizer (e.g., AP1903) crosslinks the fusion proteins, potently inducing apoptosis and eliminating the engineered cells. pnas.orgnih.gov

Another application is the regulation of gene expression. nih.govnih.gov By fusing separate DNA-binding and transcriptional activation domains to mutant FKBP domains, the addition of a chemical dimerizer can bring these two halves of a transcription factor together, initiating the transcription of a specific gene of interest. This allows for inducible and reversible control over gene expression in engineered cells. nih.gov

Targeted Protein Degradation (TPD) Systems

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov Unlike traditional inhibitors that only block a protein's function, TPD strategies lead to the removal of the entire protein. FKBP12 ligands have been instrumental in the development of several key TPD systems.

Proteolysis Targeting Chimeras (PROTACs) Utilizing FKBP12-Binding Ligands

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. nih.gov This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. nih.gov A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase (like Cereblon or VHL), and a chemical linker connecting the two. nih.gov

Early proof-of-concept studies in the field of TPD utilized peptidic PROTACs to achieve cellular degradation of proteins, including FKBP12. nih.gov More recently, extensive research has focused on developing small-molecule PROTACs. In this context, FKBP12 has been both a target for degradation and a tool for developing novel therapeutic strategies. For instance, a large-scale synthesis of 220 FKBP-focused PROTACs yielded numerous active degraders for FKBP12. rcsb.org Structural analysis of an FKBP12:PROTAC binary complex has provided insights into the molecular basis of cooperativity, which is a critical parameter for PROTAC efficacy. rcsb.org These studies demonstrate the utility of FKBP12-binding ligands in creating potent and selective protein degraders.

Degradation Tag (dTAG) System Employing FKBP12F36V

The Degradation Tag (dTAG) system is a versatile chemical biology platform for rapid, selective, and reversible degradation of a target protein. nih.govchemicalprobes.orgnih.gov This technology overcomes the need for a specific ligand for every protein of interest by using a generalizable tagging strategy. The system involves fusing the target protein to a mutated version of FKBP12, specifically the F36V variant (FKBP12F36V). nih.gov

This F36V "bump" mutation creates a pocket that allows the FKBP12F36V tag to be bound by specifically engineered "bumped" dTAG molecules with high selectivity over the wild-type FKBP12 protein present in the cell. nih.gov The dTAG molecules are heterobifunctional compounds that link the FKBP12F36V-binding ligand to a ligand for an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govmdpi.com The formation of this ternary complex between the FKBP12F36V-tagged protein, the dTAG molecule, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein. chemicalprobes.org

The dTAG system is known for its speed and efficiency, capable of achieving complete protein degradation within an hour. chemicalprobes.orgdana-farber.org This rapid degradation is also reversible; removal of the dTAG molecule allows for the re-expression and accumulation of the tagged protein. chemicalprobes.org The technology has been successfully applied to degrade a wide range of proteins both in cell culture and in vivo, serving as a powerful tool for target validation in drug discovery and for studying the acute consequences of protein loss. nih.govnih.gov

dTAG MoleculeRecruited E3 LigaseKey Characteristics
dTAG-13 Cereblon (CRBN)Potently and rapidly degrades FKBP12F36V fusion proteins. nih.gov
dTAGV-1 von Hippel-Lindau (VHL)An exclusively selective VHL-recruiting dTAG molecule that expands the system's utility. mdpi.comresearchgate.net
dTAG-7 Cereblon (CRBN)An earlier version of the CRBN-recruiting dTAG molecule. nih.gov
dTAG-48 Cereblon (CRBN)Another variant of the CRBN-recruiting dTAG molecule. nih.gov
Site-specific Ligand Incorporation-induced Proximity (SLIP)

Site-specific Ligand Incorporation-induced Proximity (SLIP) is a chemical-genetic platform developed to identify and validate optimal sites on effector proteins, such as E3 ligases, for inducing TPD. researchgate.netnih.gov The rational design of effective PROTACs can be challenging, and SLIP provides a method to systematically screen for "PROTACable" sites in a cellular context. researchgate.net

The SLIP methodology uses genetic code expansion to incorporate a non-canonical amino acid at a specific, desired site within a protein. nih.gov This is followed by a bioorthogonal "click" chemistry reaction to covalently attach a ligand to this site. nih.gov This approach allows for the precise, in-cell formation of a PROTAC-effector conjugate. nih.gov

To validate this system, researchers used the FKBP12F36V protein as a model target. nih.govacs.org A cell line was created that stably expresses an FKBP12F36V-mCherry fusion protein, providing a fluorescent readout for degradation. nih.gov By incorporating an unnatural amino acid into the VHL E3 ligase and then attaching an FKBP12F36V ligand via a click reaction, researchers demonstrated that proximity induction from specific sites on VHL could lead to the proteasome-dependent degradation of the FKBP12F36V-mCherry protein. researchgate.netnih.gov This confirmed that SLIP can successfully identify actionable sites on E3 ligases for TPD, using the this compound system as a foundational tool. researchgate.netnih.gov

Molecular Glues for Inducing Novel Protein-Protein Interactions

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact. nih.govbiorxiv.org Unlike the linked bifunctional nature of PROTACs, molecular glues function by creating a new composite surface on one protein (the "presenter") that is then recognized by the second protein (the "target"). nih.gov The immunosuppressants FK506 and rapamycin are classic examples, where they bind to FKBP12, and this binary complex then recruits calcineurin or mTOR, respectively. nih.govbiorxiv.org FKBP12, with its well-defined ligand-binding pocket and adaptable surface loops, is considered a versatile presenter protein for the discovery of new molecular glues. biorxiv.orgrsc.orgchemrxiv.org

Discovery Methodologies for Novel FKBP12 Molecular Glues

Historically, many molecular glues were discovered through serendipity. nih.govrsc.orgchemrxiv.org However, the field is moving towards more rational and systematic discovery strategies. One successful approach has been the focused screening of ligand libraries. nih.govrsc.orgchemrxiv.org By screening a library of over 1000 in-house FKBP12 ligands, researchers were able to identify a fully synthetic molecular glue that induces the formation of a ternary complex between FKBP12 and the FRB domain of mTOR. nih.govrsc.org This demonstrated that focused screening can successfully identify novel molecular glues for flat, featureless protein surfaces that are often considered "undruggable". rsc.orgchemrxiv.org

Another powerful, emerging technique is the use of DNA-Encoded Libraries (DEL) specifically designed for Chemical Inducers of Proximity (CIP-DEL). biorxiv.org To find new targets for FKBP12, a multi-million member, non-macrocyclic, FKBP12-ligand-biased DEL was constructed and screened against a panel of structurally distinct proteins. biorxiv.orgbiorxiv.org This CIP-DEL approach successfully identified novel molecular glues that induce FKBP12 to bind to new target proteins. biorxiv.orgbiorxiv.org These rational methodologies are expanding the universe of FKBP12 molecular glues beyond the classic natural products.

Ternary Complex Formation with Unconventional Targets (e.g., BRD9, QDPR)

Recent discovery efforts have successfully identified FKBP12 molecular glues that recruit unconventional protein targets, expanding the scope of this technology. biorxiv.orgbiorxiv.org Using the CIP-DEL screening strategy, researchers discovered small molecules that induce the formation of a ternary complex between FKBP12 and two novel, structurally distinct proteins: bromodomain-containing protein 9 (BRD9) and quinoid dihydropteridine reductase (QDPR). biorxiv.orgbiorxiv.orgbiorxiv.org

The selected hit compounds were validated through biophysical assays, such as Surface Plasmon Resonance (SPR), and cell-based assays like the NanoBiT split-luciferase reporter assay. biorxiv.org For example, Compound 1 showed potent, FKBP12-dependent recruitment of the BRD9 bromodomain in cells. biorxiv.org Interestingly, one of the molecular glues identified for QDPR, Compound 4, showed no measurable binding to QDPR on its own but had significant binding in the presence of FKBP12, highlighting the cooperative nature of molecular glue-induced interactions. biorxiv.orgbiorxiv.org X-ray crystallography and mutational analyses were used to characterize the specific sites of recruitment, revealing that the flexible loops of FKBP12 play a key role in forming unique contacts with these disparate targets. biorxiv.orgbiorxiv.org These findings confirm that FKBP12-binding ligands can yield highly selective molecular glues for novel and unconventional target proteins. biorxiv.orgbiorxiv.org

CompoundRecruited TargetDiscovery MethodKey Findings
Compound 1 BRD9CIP-DELPotently induces FKBP12-BRD9 ternary complex formation in biophysical and cellular assays. biorxiv.org
Compound 2 BRD9CIP-DELInduces FKBP12-BRD9 ternary complex formation. biorxiv.org
Compound 3 BRD9CIP-DELInduces FKBP12-BRD9 ternary complex formation. biorxiv.org
Compound 4 QDPRCIP-DELShows FKBP12-dependent binding to QDPR with no measurable binary affinity to QDPR alone. biorxiv.orgbiorxiv.org

Structural Biology of Fkbp12 Ligand Interactions

High-Resolution Structural Elucidation Techniques

Understanding the precise molecular interactions between FKBP12 and its ligands is paramount for designing effective therapeutic agents. High-resolution structural techniques provide atomic-level insights into these complex relationships.

X-ray crystallography has been instrumental in revealing the three-dimensional structures of FKBP12 in complex with various ligands. These studies have provided detailed atomic models of how ligands occupy the FKBP12 binding pocket, elucidating the nature of the interactions.

Binary Complexes: Crystal structures of FKBP12 bound to ligands such as FK506 (tacrolimus) and rapamycin (B549165) have been extensively studied acs.orgnih.govplos.orgnih.govrcsb.org. These studies reveal that these macrolide ligands bind within a hydrophobic pocket of FKBP12, primarily through interactions with aromatic amino acid residues acs.orgnih.govacs.orgoup.comnih.gov. For instance, the pipecolate moiety of FK506 and rapamycin fits snugly into this pocket, engaging in van der Waals and hydrophobic interactions with residues like Tyr26, Phe36, Phe46, Trp59, Tyr82, and Phe99 acs.orgnih.govacs.orgoup.comnih.gov.

Ternary Complexes: X-ray crystallography has also been used to determine the structures of ternary complexes, where FKBP12, a ligand, and a third protein partner are bound together. A notable example is the FKBP12-rapamycin-FRAP (FKBP-rapamycin-associated protein) ternary complex, which elucidated how rapamycin bridges FKBP12 and FRAP, mediating their interaction nih.govresearchgate.net. More recently, crystal structures of FKBP12-ligand-target protein complexes, such as FKBP12-Compound 1-BRD9 and FKBP12-Compound 4-QDPR, have been solved, providing insights into how small molecules can act as "molecular glues" to recruit FKBP12 to specific protein targets biorxiv.org. These structures reveal that FKBP12's loops, particularly the 40s and 80s loops, play a role in interacting with target proteins biorxiv.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary insights by allowing the study of protein dynamics and ligand binding in solution, often on timescales from picoseconds to seconds.

Conformational Dynamics: NMR studies have revealed that FKBP12 undergoes conformational fluctuations, particularly in its loops and aromatic side chains within the active site acs.orgportlandpress.compsu.edu. Ligand binding can significantly alter these dynamics. For example, binding of FK506 to FKBP12 has been shown to quench conformational exchange processes in some residues, while affecting others, suggesting a dynamic interplay between the ligand and the protein acs.orgacs.orgnih.gov. NMR relaxation studies have identified specific residues, such as E54, I56, I90, and I91, whose dynamics are modulated upon ligand binding acs.org.

Binding Modes and Affinity: NMR techniques, such as Chemical Shift Perturbations (CSPs) and transferred Nuclear Overhauser Effect (trNOE), are used to map ligand binding sites and determine ligand binding modes universiteitleiden.nlpdbj.org. CSPs can indicate residues in close proximity to the ligand, while trNOE provides information about the ligand's conformation in the bound state. These methods have been employed to study the binding of various ligands to FKBP12, confirming binding modes consistent with crystallographic data and providing estimates of dissociation constants universiteitleiden.nlpdbj.org. For instance, NMR studies have shown that even simple ligands can induce similar dynamic stabilization effects on FKBP12 as more complex molecules like FK506 pdbj.org.

Ligand Binding Site Analysis and Specificity Determinants

The FKBP12 binding site is a well-characterized hydrophobic pocket, but subtle variations in its structure and the surrounding environment can dictate ligand specificity and binding affinity.

The FKBP12 binding pocket is predominantly hydrophobic, with several key amino acid residues contributing significantly to ligand interactions.

Aromatic Residues: Aromatic residues form the core of the binding pocket, mediating hydrophobic and π-stacking interactions with ligands. Residues such as Tyr26, Phe36, Phe46, Trp59, Tyr82, and Phe99 are consistently identified as being involved in binding FK506 and rapamycin acs.orgnih.govacs.orgoup.comnih.gov. Mutagenesis studies have confirmed the importance of these residues; for example, mutations in Trp59 or Phe99 lead to a significant reduction in FK506 affinity oup.comnih.gov.

Other Key Residues: Beyond aromatic residues, other amino acids also play critical roles. For instance, His87 is involved in protein-protein interactions and can undergo tautomerization, influencing binding dynamics acs.orgacs.org. Residues like Glu60 have been implicated in modulating the binding pocket structure through interactions with buried water molecules, as discussed below nih.govresearchgate.netnih.govpdbj.org. The specific amino acid composition of FKBP12, compared to its homolog FKBP12.6, highlights residues like Glu31, Asp32, and Trp59 in FKBP12 as crucial for its distinct functional roles frontiersin.org.

Internal water molecules, often referred to as "buried waters," can play a significant role in protein structure and ligand binding by participating in hydrogen bonding networks.

Structural Modulation: Studies on FKBP12 have identified a buried water molecule (Wat3) that forms hydrogen bonds with several residues, including E60, M49, K52, and E54 nih.govresearchgate.netnih.govpdbj.org. Molecular dynamics simulations predicted that disrupting the hydrogen bond to Wat3 via mutations at E60 (e.g., E60A, E60Q) would lead to structural perturbations, specifically affecting the conformation of the W59 side chain. This, in turn, remodels the ligand-binding pocket, potentially causing clashes with bound ligands nih.govresearchgate.netnih.govpdbj.org.

Experimental Validation: High-resolution X-ray crystallography studies of FKBP12 mutants (E60A, E60Q) have experimentally validated these predictions. The structures confirmed that mutations at position 60 indeed remodeled the ligand-binding pocket, even though Wat3 did not directly interact with the pocket's amino acids nih.govresearchgate.netnih.govpdbj.org. These findings underscore the integral role of buried water molecules in maintaining protein structure and influencing distant functional sites like the ligand-binding pocket, demonstrating that protein-water interactions can be reliably modeled nih.govresearchgate.netnih.govpdbj.org.

The physical properties of ligands, such as their volume and surface area, directly influence their binding energy to FKBP12, impacting affinity and specificity.

Hydrophobic Interactions and Surface Area: FKBP12 possesses a predominantly hydrophobic binding pocket, making hydrophobic interactions a major driving force for ligand binding acs.orgoup.comnih.govnih.govpnas.org. Calorimetric studies have shown that the binding of FK506 and rapamycin to FKBP12 is characterized by large negative heat capacity changes, consistent with the desolvation of nonpolar groups upon binding. Analysis of crystallographic data indicates that nearly all of the buried surface area upon FK506 binding involves nonpolar groups nih.govpnas.org. This suggests that the extent of hydrophobic surface area buried upon complex formation is a key determinant of binding affinity.

Volume and Reorganization Energy: Computational studies have explored the relationship between ligand volume, surface area, and binding energy. For FKBP12 ligands, an increase in ligand size generally leads to more favorable binding energies due to additional hydrophobic contacts. However, this gain can be partially offset by increased reorganization free energies, which reflect the entropic cost of immobilizing and conforming the ligand. Smaller ligands may incur lower reorganization penalties, resulting in net favorable binding pharmafeatures.com. Comparative analyses of FKBP12 complexes with different ligands, including novel neurotrophic compounds, have highlighted significant volume and surface area effects that correlate with observed differences in binding energies, providing valuable insights for structure-based drug design capes.gov.brrcsb.org.

Ligand Design and Synthesis Strategies

Structure-Based Design Approaches for FKBP12 Ligands

The availability of high-resolution crystal structures of FKBP12, both alone and in complex with its ligands, has been fundamental to the application of structure-based drug design. nih.gov These approaches leverage the three-dimensional understanding of the protein's binding site to create novel, potent, and selective ligands.

Computational tools have become indispensable in the design of novel FKBP12 ligands. nih.gov Molecular docking programs and algorithms, such as MolDock, are utilized to predict the binding modes and affinities of potential ligands within the FKBP12 binding cleft. researchgate.netnih.gov These simulations allow researchers to virtually screen libraries of compounds and prioritize candidates for synthesis.

The binding pocket of FKBP12 is a well-defined hydrophobic cavity formed by several key amino acid residues, including Tyr82, Phe36, Phe99, Val55, and Trp59. nih.gov Computational models show that this pocket can accommodate a five- or six-membered ring, a feature prominently seen in the pipecolinyl ring of natural ligands like FK506 and rapamycin (B549165). nih.gov This structural feature is often retained in newly designed synthetic ligands to ensure effective binding. nih.gov

Protein-protein docking algorithms like PatchDock have also been employed to study the ternary complexes formed by FKBP12, its ligand, and a target protein, such as the FRB domain of mTOR. researchgate.netnih.gov This allows for the design of "molecular glues" that promote protein-protein interactions. For example, studies have investigated how different ligands can enhance the interaction between FKBP12 and the FRB domain of mTOR. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing ligand design. By systematically modifying the chemical structure of a ligand and evaluating its binding affinity, researchers can deduce which chemical moieties are critical for potent interaction with FKBP12. nih.gov It is, however, challenging to derive simple SARs for FKBP12 ligands due to the high structural diversity among potent binders. nih.gov

SAR analyses have guided the design of new compounds by identifying key interaction points. For instance, after analyzing the complex structures of FKBP12 with FK506 and rapamycin, researchers designed and synthesized new neurotrophic compounds, demonstrating that modifications can lead to potentially more effective agents. nih.govnih.gov These studies often involve comparing the volume, surface area, and atomic contacts of new ligands with established ones to predict and rationalize their binding energies. nih.govnih.gov The analysis of SAR data helps in refining computational models and guiding the synthesis of next-generation inhibitors with improved properties.

Evolution of FKBP12 Ligand Chemotypes

The chemical landscape of FKBP12 ligands has expanded significantly from the initial natural products. This evolution has been driven by the need for compounds with different biological profiles, particularly non-immunosuppressive neurotrophic agents.

The early development of synthetic FKBP12 ligands focused on simplifying the complex structures of natural products like FK506 and rapamycin. nih.gov A key strategy was to remove the large "effector domain" responsible for immunosuppression while retaining the "binding domain" that interacts with FKBP12. nih.govnih.gov This led to the creation of smaller, more synthetically accessible molecules.

These nature-inspired approaches typically preserved the pipecolinyl α-ketoamide moiety, which is crucial for binding to the hydrophobic pocket of FKBP12. nih.gov By modifying the regions of the natural product that extend out of the binding pocket, researchers developed synthetic ligands that retained high affinity for FKBP12 but did not form a complex with calcineurin, thus avoiding immunosuppressive activity. nih.govnih.gov

CompoundOrigin/TypeKey Structural Feature
FK506 (Tacrolimus) Natural ProductMacrocyclic lactone with a pipecolinyl α-ketoamide
Rapamycin (Sirolimus) Natural ProductMacrocyclic lactone with a pipecolinyl α-ketoamide
GPI-1046 Synthetic AnalogSimplified, non-macrocyclic FK506 analog
V10367 Synthetic AnalogSimplified, non-macrocyclic FK506 analog

Following the simplification strategy, various research groups developed a wide range of synthetic cyclic and acyclic analogs of FK506. nih.gov These compounds often maintained the core pipecolinyl α-ketoamide function but featured diverse modifications to the side chains. nih.gov

For example, potent inhibitors were developed that incorporated a t-pentyl residue on a diketo moiety and a diarylpropyl group on the ester. nih.gov The stereochemistry of these analogs was found to be critical for their potency. nih.gov This line of research produced several notable compounds, including GPI-1046 and V10367, which were investigated for their neuroprotective and neuroregenerative properties. nih.gov

Further innovation in ligand design led to the exploration of more rigid, polycyclic scaffolds. Computational modeling suggested that bridged bicyclic structures could fit snugly into the FKBP12 binding site, a hypothesis later confirmed by crystal structures. nih.gov This discovery prompted the synthesis of numerous bicyclic scaffolds, including [7.3.1] and [8.3.1] macrocycles, bicyclic diamides, and chiral bicyclic proline analogs. nih.gov

Macrocyclization has also been employed as a strategy to improve the properties of synthetic ligands. nih.gov Inspired by the macrocyclic nature of FK506 and rapamycin, researchers have developed synthetic macrocycles. nih.govnih.gov This approach can enhance binding affinity and introduce novel selectivities for different members of the FKBP family, such as discriminating between FKBP12 and FKBP51. nih.gov

Ligand ChemotypeExamplesDesign Rationale
Bicyclic Ligands [7.3.1] and [8.3.1] macrocycles, bicyclic diamidesComputationally predicted to fit well within the FKBP12 binding site, offering structural rigidity. nih.gov
Synthetic Macrocycles SAFit analogsImproves drug-like properties and can confer selectivity for different FKBP isoforms. nih.gov

Peptide Mimetics and Unnatural Peptide Structures

A notable strategy in ligand development for FKBP12 involves the creation of peptide mimetics that replicate the binding interactions of known ligands. For instance, researchers have aimed to develop small peptide-derived ligands that mimic the interaction between the destabilizing domain (DD) of FKBP12 and the stabilizing small molecule, Shield-1. This has been approached through the synthesis and screening of one-bead one-compound libraries composed of triazole-containing tripeptides. researchgate.net These peptide mimetics are designed to replicate the key pharmacophoric features of existing synthetic ligands, offering alternative chemical scaffolds with potentially improved properties. researchgate.net

Strategies for Enhanced Binding Affinity and Homolog Selectivity

Achieving high binding affinity and the ability to distinguish between FKBP homologs are paramount in the development of FKBP12 ligands for specific applications.

Rational Design of Specificity Pockets via Protein Mutagenesis (e.g., F36V)

A powerful strategy to engineer selectivity is the "bump-and-hole" or rational design approach, which involves modifying both the ligand and its binding pocket on the protein. nih.govresearchgate.net A well-established example is the mutation of phenylalanine at position 36 to a valine (F36V) in the FKBP12 protein. nih.govacs.orgnih.gov This F36V substitution creates a new hydrophobic cavity or "hole" in the binding site. nih.govacs.org Concurrently, synthetic ligands are designed with a complementary "bump"—a sterically bulky substituent that would clash with the wild-type protein but fits snugly into the engineered pocket of the F36V mutant. researchgate.netacs.org

This approach has led to the development of ligands with remarkable selectivity. For example, a ligand bearing an ethyl substituent in place of a carbonyl group demonstrated sub-nanomolar affinity and a 1,000-fold selectivity for the F36V mutant over the wild-type FKBP12. nih.gov Another ligand, Shield-1, which possesses a structural "bump," binds to the FKBP(F36V) mutant approximately 1600-fold more tightly than to the wild-type protein. nih.gov The homodimer of a modified ligand, AP1903, displaces a fluorescent probe from F36V-FKBP with an IC50 of 5 nM, while its binding to the wild-type protein is negligible. nih.govresearchgate.net

Binding Affinity and Selectivity of Ligands for Wild-Type FKBP12 and F36V Mutant
LigandTargetBinding Affinity (IC50/Kd)Selectivity (Fold)
Fluoro-5SF36V-FKBP0.094 nM (Kd)~1000
Fluoro-5SWild-Type FKBP67 nM (Kd)
AP1903F36V-FKBP5 nM (IC50)High (Negligible binding to WT)
AP1903Wild-Type FKBPNegligible
Shield-1F36V-FKBP2.4 nM~1600
Shield-1Wild-Type FKBP-
Shield-2F36V-FKBP29 nM-

Development of Orthogonal Ligand-Receptor Systems

The rational design of specificity pockets, as described with the F36V mutant, directly enables the creation of orthogonal ligand-receptor systems. ucsf.edu These systems consist of an engineered protein (the receptor) that is specifically recognized by a synthetic, unnatural ligand, with minimal cross-reactivity with the endogenous, wild-type proteins in the cell. ucsf.edu

The FKBP(F36V)-Shield-1 pair is a prime example of such an orthogonal system. nih.gov Shield-1 is a cell-permeable, high-affinity ligand designed to bind specifically to the F36V mutant of FKBP12. nih.govmedchemexpress.com This specificity allows for the control of the stability and function of proteins that have been genetically fused to the FKBP(F36V) domain, without affecting endogenous FKBP12. nih.govnih.gov Similarly, dimerizer agents like AP1903 are engineered to specifically bind and cross-link proteins fused with the FKBP(F36V) domain, thereby inducing signal transduction pathways in a controlled manner, independent of the native cellular machinery. nih.govapexbt.com

Linker Design Principles in Heterobifunctional Ligands

FKBP12 ligands are frequently incorporated into heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. creative-biolabs.com The design of this linker is critical to the efficacy of the heterobifunctional molecule.

The length and composition of the linker play a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov While historically, linker design has often been empirical, some principles have emerged. The linker must be long enough to span the distance between the two proteins without inducing steric clash, yet constrained enough to facilitate favorable protein-protein interactions. nih.gov Studies have shown that varying the linker length can significantly impact the degradation efficiency of the target protein. nih.gov The chemical nature of the linker (e.g., polyethylene (B3416737) glycol, alkyl chains) also influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Novel Ligand Discovery Methodologies

The search for new FKBP12 ligands with unique properties has been advanced by modern screening techniques.

High-Throughput Screening (HTS) of Compound Libraries

High-throughput screening (HTS) has become an indispensable tool for discovering novel FKBP12 ligands from large and diverse chemical libraries. nih.govresearchgate.netrsc.org This approach allows for the rapid testing of thousands to over a thousand compounds to identify "hits" that bind to FKBP12 or modulate its interactions. nih.govresearchgate.netrsc.org

For example, a biochemical screening of an in-house library of over 1000 FKBP-focused ligands led to the discovery of a hit that induces the dimerization of FKBP12 and the FRB domain of mTOR, acting as a molecular glue. researchgate.netrsc.orgrsc.org This initial weak hit was then optimized through structure-guided design to improve its potency by 500-fold. researchgate.netrsc.orgrsc.org Another study involved screening a focused library of over 1000 drug-like molecules to identify FKBP-assisted molecular glues against a panel of 57 different proteins, successfully discovering novel glues for targets like PTPRN, BRD4BD2, and STAT4. nih.gov These findings demonstrate that screening existing focused libraries can be a fruitful strategy for identifying new molecular glues and that these types of molecules may be more common than previously assumed. nih.gov

DNA-Encoded Library (DEL) Screening for Molecular Glues

DNA-Encoded Library (DEL) technology has emerged as a powerful strategy for identifying novel molecular glues that can induce interactions between FKBP12 and new protein targets. This high-throughput screening method allows for the assessment of massive libraries of compounds, each tagged with a unique DNA barcode for identification.

Recent research has focused on constructing and screening multi-million-member, non-macrocyclic, FKBP12-ligand DNA-encoded libraries to discover new molecular glues. biorxiv.orgbiorxiv.org The design of these libraries often leverages the structural information of known FKBP12 binders. For instance, a derivative of the synthetic ligand of FKBP12 (SLF) can be used as the core FKBP12-binding element. researchgate.net This core is then connected through a variety of chemical linkers to a diverse set of chemical moieties, creating a vast library of potential molecular glues. researchgate.net

The screening process is designed to specifically identify compounds that exhibit FKBP12-dependent binding to a target protein. biorxiv.org This is typically achieved by screening the DEL against a panel of immobilized target proteins both in the absence and presence of soluble FKBP12 protein. biorxiv.orgresearchgate.net Compounds that show significant enrichment only in the presence of FKBP12 are identified as candidate molecular glues. researchgate.net The ratio of this ternary enrichment (with FKBP12) to binary enrichment (without FKBP12) can be used as a predictive measure of binding cooperativity. researchgate.net

Using this chemical inducer of proximity DNA-encoded library (CIP-DEL) screening strategy, researchers have successfully identified novel molecular glues that recruit FKBP12 to new protein partners. biorxiv.org Hits from these screens are then synthesized without the DNA tag and validated using various biophysical and cell-based assays to confirm their FKBP12-dependent activity. biorxiv.orgbiorxiv.org This approach has led to the discovery of FKBP12 molecular glues for previously unknown targets. biorxiv.orgnih.gov

Table 1: Novel FKBP12 Molecular Glue Targets Identified via DEL and Focused Library Screening

Target Protein Screening Method Key Finding
BRD9 (Bromodomain-containing protein 9) CIP-DEL Screening Confirmed FKBP12-dependent recruitment to BRD9. biorxiv.orgbiorxiv.org
QDPR (Quinoid dihydropteridine reductase) CIP-DEL Screening A discovered glue showed no measurable binding to QDPR alone but significant binding in the presence of FKBP12. biorxiv.orgbiorxiv.org
PTPRN Focused Library Screening Identified as a novel target for an FKBP-assisted molecular glue. nih.gov
BRD4BD2 Focused Library Screening An optimized, highly cooperative glue demonstrated selective involvement of the BD2 pocket of BRD4. nih.gov

| STAT4 | Focused Library Screening | Discovered as one of three novel targets from a screen of over 1000 drug-like molecules. nih.gov |

Ligand-Directed Chemical Labeling (e.g., Tosyl Chemistry)

Ligand-directed chemical labeling represents a sophisticated strategy for the selective chemical modification of target proteins within their native environment. Ligand-directed tosyl (LDT) chemistry has been effectively utilized for the site-specific labeling of native FKBP12 protein both in vitro and inside living cells. acs.orgnih.gov This technique provides a powerful tool for engineering FKBP12 with synthetic probes to study its biological functions. nih.gov

The LDT method employs labeling reagents composed of three key parts: a high-affinity ligand for the target protein, a reactive tosylate ester group, and a synthetic probe (e.g., a fluorophore or biotin). nih.govacs.org For FKBP12, the synthetic ligand of FKBP12 (SLF) is commonly used as the specific, high-affinity ligand. acs.org When the SLF portion of the LDT reagent binds to the catalytic pocket of FKBP12, it brings the reactive tosylate group into high effective local concentration near the protein's surface. This proximity-induced reactivity facilitates a covalent reaction between the reagent and a nucleophilic amino acid residue on the protein surface, attaching the probe. nih.gov

Research has shown that the structure of the spacer linking the ligand and the tosylate group significantly influences the efficiency and site-specificity of the labeling reaction. nih.gov Through the screening of various spacer structures, a piperazine-based linker was identified as optimal for FKBP12 labeling, offering high efficiency and specificity. nih.govacs.org The amino acids on FKBP12 identified as being modified by LDT chemistry include histidine, tyrosine, and glutamate (B1630785). nih.gov

A unique advantage of LDT chemistry is its ability to label the target protein while allowing for the restoration of its natural binding capabilities. acs.org Following the covalent labeling event, the non-covalently bound ligand portion can be displaced by other ligands, such as rapamycin or FK506. acs.org This feature has been exploited to develop fluorescent biosensors. For example, by labeling FKBP12 with a fluorophore like Oregon green using LDT chemistry, a biosensor (OG-FKBP12) was created that could detect rapamycin derivatives through changes in its fluorescence. acs.org The dissociation constants (Kd) for rapamycin and another ligand, AP21967, were determined to be 0.3 nM and 1.0 nM, respectively, with this system, demonstrating that the labeling did not disrupt the natural ligand binding affinity of FKBP12. acs.org

Furthermore, by incorporating a photoreactive probe into the LDT reagent, researchers have successfully demonstrated the UV-induced covalent cross-linking of FKBP12 with its interacting protein partners, both in vitro and in living cells. nih.gov

Table 2: Compounds Mentioned in This Article

Compound Name Abbreviation / Other Names
AP21967
FK506 Tacrolimus (B1663567)
Oregon green OG
Rapamycin Sirolimus

Research Methodologies for Fkbp12 Ligand Evaluation

Biochemical Binding and Affinity Assays

Biochemical assays are fundamental in the initial screening and characterization of FKBP12 ligands. These in vitro methods directly measure the interaction between a ligand and the purified FKBP12 protein, providing quantitative data on binding affinity and thermodynamics.

Fluorescence Polarization (FP) is a widely used technique to monitor molecular interactions in solution. The assay is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger protein like FKBP12, the tracer's tumbling rate decreases significantly, leading to an increase in fluorescence polarization.

This method has been successfully adapted for high-throughput screening to identify novel FKBP12 ligands. nih.govsci-hub.ru In a typical FP-based competition assay, a fluorescently labeled FKBP12 ligand, such as FK506-fluorescein, is used as a tracer. acs.org Unlabeled test compounds are then added in increasing concentrations to compete with the tracer for binding to FKBP12. A potent ligand will displace the fluorescent tracer, causing a decrease in the FP signal. The data can be used to determine the binding affinity (Ki or IC50) of the test compounds. nih.gov Dissociation constant values for known FKBP12 ligands measured by this method have shown close agreement with Ki values obtained from enzymatic activity assays. nih.govsci-hub.ru

Ligand Reported Affinity (Ki or Kd) Assay Principle
Fluoresceinated Ligands32 nM to 1.3 µMDirect Binding FP
FK506-Competition with FK506-fluorescein
Rapamycin (B549165)-Competition with FK506-fluorescein

This table is interactive. Click on the headers to sort.

Competition binding assays are a cornerstone for determining the affinity of unlabeled ligands for a specific target. nih.gov In the context of FKBP12, these assays often involve a labeled ligand (radiolabeled or fluorescent) of known affinity and concentration, and a purified FKBP12 protein.

A common approach utilizes a radiolabeled ligand, such as [3H]FK506, to compete with unlabeled test compounds for binding to immobilized FKBP12. nih.govresearchgate.net The amount of radiolabeled ligand bound to FKBP12 is measured in the presence of varying concentrations of the competitor compound. A more potent competitor will displace more of the radiolabeled ligand, resulting in a lower radioactive signal. From the resulting dose-response curve, the inhibitory constant (Ki) of the test ligand can be calculated. This method has been used to determine the Kd values for ligands like FK520 and its derivatives. nih.gov Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has also been employed as a competitive binding assay format for various FKBPs, including FKBP12. selcia.com

Compound Measured Kd Methodology
FK520In agreement with previous reportsCompetition with [3H]FK506
32-hydroxyethyl indolyl FK520In agreement with previous reportsCompetition with [3H]FK506
18-ene, 20-oxa FK520In agreement with previous reportsCompetition with [3H]FK506

This table is interactive. Click on the headers to sort.

Differential Scanning Calorimetry (DSC) is a powerful biophysical technique used to measure the thermal stability of a protein. It directly measures the heat capacity of a molecule as a function of temperature. The temperature at which a protein unfolds, known as the transition midpoint (TM), is a measure of its thermal stability.

Ligand binding to a protein generally increases its stability, resulting in a positive shift in its TM. This phenomenon can be exploited to screen for and characterize FKBP12 ligands. In a typical DSC experiment, the thermal denaturation of FKBP12 is monitored in the absence and presence of a potential ligand. A significant increase in the TM of FKBP12 upon addition of a compound indicates a direct binding interaction and stabilization of the protein structure. For instance, the binding of FK506 and rapamycin to FKBP12 has been shown to significantly increase its TM, demonstrating the thermodynamic stabilization of the protein upon ligand association. nih.govresearchgate.net

Condition Transition Midpoint (TM) Observation
Ligand-free FKBP1265.8 (±0.1)°CBaseline thermal stability
FKBP12 + FK50677.6 (±0.4)°CSignificant thermal stabilization
FKBP12 + Rapamycin76.5 (±0.4)°CSignificant thermal stabilization

This table is interactive. Click on the headers to sort.

Functional Enzymatic Assays

Functional enzymatic assays are fundamental for evaluating ligands that interact with FKBP12's active site. The primary and most well-characterized enzymatic function of FKBP12 is its peptidyl-prolyl isomerase (PPIase) activity. nih.govacs.org This activity involves catalyzing the cis-trans isomerization of the peptide bond preceding a proline residue, which is often a rate-limiting step in protein folding. acs.orgselcia.com

These assays are crucial for determining whether a ligand acts as an inhibitor of this catalytic function. The natural products FK506 and Rapamycin, for example, are well-known high-affinity ligands that bind to FKBP12 and inhibit its PPIase activity. creative-biolabs.comrndsystems.com The evaluation of PPIase inhibition is a direct measure of a ligand's functional impact on the enzyme's catalytic core. Assays are available for several human FKBPs, including FKBP12, FKBP51, and FKBP52, allowing for selectivity profiling. selcia.com

Peptidyl-Prolyl Isomerase (PPIase) Activity Inhibition Assays

The standard method for measuring PPIase activity and its inhibition by FKBP12 ligands is a chymotrypsin-coupled assay. nih.gov This assay relies on the principle that the protease chymotrypsin (B1334515) can only cleave a specific peptide substrate when the proline bond is in the trans conformation.

The general procedure involves:

Substrate Preparation: A synthetic peptide substrate, commonly Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Succ-ALPF-pNA), is used. selcia.com In a solution containing lithium chloride and trifluoroethanol, the substrate is held in a conformational equilibrium with a significant portion (e.g., 60%) in the cis form. selcia.com

Enzymatic Reaction: Recombinant FKBP12 is added to the substrate solution. The enzyme accelerates the conversion of the cis isomer to the trans isomer. selcia.com

Coupled Reaction: Chymotrypsin is present in the reaction mixture. It rapidly cleaves the newly formed trans isomer, releasing the chromophore p-nitroanilide.

Detection: The rate of the reaction is monitored by measuring the increase in absorbance of p-nitroanilide over time using a UV/Vis spectrophotometer. selcia.com

When an this compound is introduced, it binds to the enzyme's active site, inhibiting its catalytic activity. This results in a slower rate of p-nitroanilide release. By measuring the reaction rates at various ligand concentrations, the inhibition constant (Ki) can be determined, which quantifies the ligand's inhibitory potency. selcia.comnih.gov

Detailed Research Findings:

This assay has been instrumental in characterizing a wide range of FKBP12 ligands. Early studies established that the immunosuppressant FK506 is a potent inhibitor of FKBP12's enzymatic function. nih.gov More recently, the assay has been used to characterize synthetic ligands developed for various applications, including high-throughput screening.

LigandSubstrateAssay TypeDetermined Value (Ki)Reference
FK506Peptide SubstratePeptidyl-prolyl cis-trans isomerization assay~1.7 nM nih.gov
Fluoresceinated LigandsNot SpecifiedRotamase inhibition assay32 nM to 1.3 µM nih.gov
Synthetic Ligand (Compound 61)Not SpecifiedIsomerase activity assay~1.7 µM nih.gov

Protein Interaction and Signaling Pathway Studies

Beyond its intrinsic enzymatic activity, FKBP12 functions as an important regulator of cellular signaling pathways through its interactions with other proteins. nih.gov Ligands that bind to FKBP12 can modulate these interactions, leading to downstream cellular effects. A variety of research methodologies are employed to study how FKBP12 ligands impact these protein-protein interactions and the resultant signaling cascades.

Reporter Gene Assays for Downstream Signaling Effects

Reporter gene assays are a versatile tool for monitoring the activity of a specific signaling pathway that is modulated by FKBP12. youtube.com In this approach, a reporter gene (e.g., luciferase or a fluorescent protein) is placed under the transcriptional control of a response element that is activated or repressed by the signaling pathway of interest. Changes in the expression of the reporter protein, which can be easily quantified, serve as a proxy for the pathway's activity. youtube.com

FKBP12 is known to inhibit the transforming growth factor-beta (TGF-β) type I receptor signaling pathway. nih.gov A reporter gene assay can be designed to measure the consequences of disrupting this function. For example, in cells from FKBP12-deficient mice, TGF-β receptor signaling is overactive, leading to increased levels of the cell cycle inhibitor p21. nih.gov A reporter construct with the p21 promoter driving luciferase expression could be used to screen for FKBP12 ligands that restore the inhibition of this pathway.

In another application, chemically induced dimerization (CID) systems utilize FKBP12 ligands to control gene expression. A fusion protein of the Gal4 DNA-binding domain and FKBP12 can be brought to a specific gene promoter. Upon administration of a dimerizing ligand, a histone deacetylase (HDAC) complex can be recruited, leading to the repression of a linked reporter gene. frontiersin.org

Detailed Research Findings:

A study using a CID system demonstrated the utility of this approach. A fusion of Gal4 and FKBP12 was used to recruit an HDAC complex to a promoter upon administration of the ligand CEM. This recruitment resulted in a nearly 50% decrease in the expression of the reporter gene, demonstrating a direct downstream signaling effect orchestrated by the this compound. frontiersin.org

Electrophysiological Measurements for Ion Channel Modulation

FKBP12 is a crucial physiological regulator of intracellular calcium release channels, most notably the ryanodine (B192298) receptors (RyRs). nih.govnih.govnih.gov Electrophysiological techniques, particularly single-channel recordings using the patch-clamp or bilayer lipid membrane methods, are essential for directly measuring how FKBP12 and its ligands modulate the function of these ion channels. cnr.it

These methods allow researchers to record the ionic currents flowing through a single channel, providing detailed information about its gating properties, such as its open probability (Po), mean open time, and conductance. cnr.it By adding purified FKBP12 or specific ligands to the cytoplasmic side of the channel, their direct effects on channel activity can be precisely quantified. nih.gov

Studies have shown that FKBP12 binding stabilizes the closed state of the RyR1 channel. nih.gov Ligands that disrupt the FKBP12-RyR1 interaction can therefore alter the channel's gating behavior, potentially leading to increased calcium "leak" from the sarcoplasmic reticulum. Electrophysiological measurements can capture these subtle changes in channel function. The voltage-dependence of these effects can also be assessed by recording currents at different membrane potentials. nih.gov

Detailed Research Findings:

Experiments on native RyR1 channels have shown that the addition of FKBP12 to the cytoplasmic solution modulates channel activity, and these effects are dependent on the concentration of cytoplasmic Ca2+ and ATP. nih.gov Furthermore, surface plasmon resonance studies combined with [3H]ryanodine binding have revealed that the binding affinity of FKBP12 to the RyR1 channel is dependent on the channel's activation state. The affinity constant (KA) was found to be significantly greater when the channel was in a closed state compared to an open state, an effect mediated by a slower dissociation rate. nih.gov

ChannelModulatorConditionEffect on FKBP12 BindingReference
RyR1Free Ca2+ (1-10 µM) + 1 mM ATPChannel OpenLower binding affinity nih.gov
RyR11 mM EGTA or 1 mM Ca2+Channel ClosedHigher binding affinity (KA) nih.gov
RyR1Ruthenium RedChannel ClosedIncreased binding nih.gov

Western Blot and Fluorescence-Based Assays for Protein Levels and Interactions

Western blotting and various fluorescence-based assays are indispensable for studying how FKBP12 ligands affect protein levels and mediate protein-protein interactions.

Western Blotting: This technique is widely used to detect and quantify FKBP12 protein levels in cell lysates. It is particularly valuable for validating data from degradation or stabilization studies. nih.govnih.gov For example, if flow cytometry indicates a ligand-induced degradation of a YFP-tagged FKBP12 mutant, a Western blot using an anti-YFP or anti-FKBP12 antibody can confirm the loss of the full-length fusion protein. nih.gov Western blotting can also be used in co-immunoprecipitation experiments to verify that a ligand promotes or disrupts the interaction between FKBP12 and a binding partner, such as RyR1 or the TGF-β receptor. nih.gov Furthermore, it can be used to detect the formation of ligand-induced ternary complexes, for instance, by observing a higher molecular weight band corresponding to a cross-linked complex. rsc.org

Fluorescence-Based Assays: These methods offer sensitive, quantitative measurements of molecular interactions, often in a high-throughput format.

Fluorescence Polarization (FP): FP assays are used to measure the binding affinity between FKBP12 and a fluorescently labeled ligand. The principle is that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to the much larger FKBP12 protein, its tumbling slows, and the polarization value increases. This method can be used in a competitive format to determine the binding affinities (Kd or Ki values) of unlabeled test ligands. researchgate.net

NanoBRET™ (Bioluminescence Resonance Energy Transfer): This is a proximity-based assay used to measure protein-protein interactions in living cells. One protein (e.g., FKBP12) is fused to a NanoLuc luciferase, and its potential interaction partner (e.g., FRB domain of mTOR) is fused to a HaloTag protein labeled with a fluorescent acceptor. If a ligand induces the interaction of these two proteins, the energy from the luciferase is transferred to the fluorophore, generating a BRET signal. This technique has been used to show that synthetic molecular glues can dose-dependently induce the FKBP12-FRB complex in HEK293 cells. rsc.orgresearchgate.net

Detailed Research Findings:

Western blot analysis has been used to confirm the stabilization of destabilized FKBP12-YFP fusions by the ligand Shld1; the fusion protein was undetectable in untreated cells but showed a strong band in Shld1-treated cells. nih.gov In other work, fluorescence polarization assays were used to show that a series of synthetic ligands retained high affinity for purified FKBP12, with Kd values below 12 nM. researchgate.net The same study used a NanoBRET assay to confirm that these ligands could induce the formation of the FKBP12-FRB complex inside living cells. researchgate.net

Assay TypePurposeTarget ProteinsLigand ExampleFindingReference
Western BlotConfirm protein stabilizationDD-YFP (FKBP12 mutant fusion)Shld1Protein detected only in ligand-treated cells. nih.gov
Western BlotQuantify protein levelsFKBP12 and RyR1 in muscleN/ACalculated total FKBP12 concentration relative to RyR1. nih.gov
Fluorescence Polarization (FP)Measure binding affinityPurified human FKBP12Synthetic Analogs (e.g., 10e, 10f)Kd values < 12 nM. researchgate.net
NanoBRETMeasure intracellular complex formationnanoLuc-FKBP12, Halo-FRBCompounds 10e, 10fDose-dependent induction of FKBP12-FRB complex. researchgate.net

Differential Ligand Binding and Selectivity Across Fkbp Homologs

Comparative Analysis of FKBP Binding Domains

The binding domains of FKBPs, while sharing a conserved tertiary structure, feature minor variations in amino acid residues that can be exploited for selective ligand development. nih.gov The canonical members, FKBP12 and its close homolog FKBP12.6, are small, single-domain cytoplasmic proteins. nih.gov Larger FKBPs, such as FKBP51 and FKBP52, are multi-domain proteins containing an N-terminal FKBP-like domain (FK1) that binds ligands, a second PPIase-like domain (FK2) that is enzymatically inactive, and a C-terminal tetratricopeptide repeat (TPR) domain for interacting with proteins like Hsp90. nih.govportlandpress.comnih.gov Other homologs, like FKBP13, are localized to the endoplasmic reticulum, while FKBP38 is a large, multi-domain protein with unique regulatory mechanisms. nih.govresearchgate.net

The subtle differences in the binding pockets of FKBP homologs lead to variations in ligand affinity and selectivity. While many homologs bind the archetypal macrolide ligands FK506 and rapamycin (B549165), their binding affinities can differ significantly.

FKBP12 and FKBP12.6 : These two proteins are the most closely related homologs, sharing approximately 85% amino acid sequence identity and a highly similar three-dimensional structure. tandfonline.com Despite this similarity, they exhibit preferential binding to different isoforms of the ryanodine (B192298) receptor (RyR), with FKBP12 favoring RyR1 (skeletal muscle) and FKBP12.6 showing higher affinity for RyR2 (cardiac muscle). nih.govroyalsocietypublishing.org This selectivity is attributed to just three amino acid differences (Gln31, Asn32, and Phe59 in FKBP12.6). nih.gov While FKBP12.6 binds to RyR2 with very high affinity (Kd ≈ 0.7–1 nM), FKBP12 binds with a much lower affinity (Kd ≈ 206 nM). ahajournals.orgnih.gov

FKBP13 : Located in the endoplasmic reticulum, FKBP13 shares 43% sequence identity with FKBP12 and possesses a conserved PPIase domain that binds both FK506 and rapamycin. nih.gov

FKBP51 and FKBP52 : These large immunophilins are key regulators of steroid hormone receptor complexes and are structurally very similar, sharing about 75% amino acid similarity. portlandpress.comnih.gov However, they often have opposing effects on receptor signaling, making selectivity crucial. nih.gov The FK1 binding domains of FKBP51 and FKBP52 are nearly identical, yet ligands have been developed that show remarkable selectivity. This is achieved by exploiting subtle differences in the flexibility and amino acid composition of loops surrounding the binding pocket. nih.gov For instance, differences in the proline-rich loop suspended over the PPIase pocket are thought to be responsible for their divergent functions. nih.gov

FKBP38 : This unique member of the FKBP family has a very low intrinsic PPIase activity that is dependent on its interaction with calcium-saturated calmodulin (CaM). researchgate.netnih.gov Its FKBP domain contains a low-affinity cation-binding site within the β5-α1 loop that influences its interaction with partner proteins like Bcl-2. nih.gov

The binding affinities of common ligands highlight these differences:

FKBP HomologLigandBinding Affinity (Kd or Ki)Reference
FKBP12Rapamycin~0.2 nM wikipedia.org
FKBP12FK506~0.4 nM wikipedia.org
FKBP12.6FK506Similar to FKBP12 nih.gov
FKBP51Rapamycin~3.7 nM nih.gov
FKBP51FK506~104 nM nih.gov
FKBP52FK506Binds, but affinity varies frontiersin.org

Rational Design for Homolog Selectivity

The development of homolog-selective FKBP ligands relies heavily on rational, structure-based design approaches that leverage the subtle distinctions within their binding sites. nih.gov

Even single amino acid differences can be harnessed to achieve high selectivity. A prime example is the design of ligands that can distinguish between FKBP51 and FKBP52. One such difference is at position 85 (in FKBP51), which is a glutamine (Gln), while the corresponding residue in FKBP52 is a glutamate (B1630785) (Glu). frontiersin.org This seemingly minor change in charge and hydrogen-bonding capability can be exploited by ligand designers to favor interaction with one homolog over the other. frontiersin.org Another key to selectivity lies in the differential dynamics and conformations of the binding pockets. The development of the SAFit (Selective Antagonist of FKBP51 by induced fit) class of ligands demonstrated that FKBP51 has a more flexible binding pocket than FKBP52, adopting a transient conformation that can accommodate specific ligands which are sterically hindered from binding to the more rigid pocket of FKBP52. portlandpress.comnih.gov This induced-fit mechanism allows for ligands that are highly selective for FKBP51. frontiersin.org

To overcome the challenge of achieving absolute selectivity against a backdrop of highly similar endogenous proteins, chemical genetic strategies have been developed. The most prominent of these is the "bump-and-hole" approach. researchgate.netnih.gov This method involves engineering both the target protein and its ligand to create an exclusive, orthogonal pair. pnas.orgwikipedia.org

In the context of FKBPs, this was pioneered by mutating a bulky phenylalanine residue at position 36 in FKBP12 to a smaller valine (F36V). rcsb.org This mutation creates a new cavity or "hole" in the ligand-binding pocket. pnas.org Concurrently, a synthetic ligand is modified by adding a complementary chemical moiety, or "bump," that is too large to fit into the binding pocket of the wild-type FKBP12. pnas.org This bumped ligand, however, binds with high affinity and specificity to the engineered F36V-FKBP12 mutant. rcsb.orgpnas.org This strategy has led to the development of specific chemical inducers of dimerization, such as AP1903 and AP20187, which can selectively crosslink fusion proteins containing the F36V-FKBP12 domain in cells without affecting endogenous wild-type FKBPs. nih.govresearchgate.net This approach provides a powerful tool for studying the function of a specific protein in isolation. pnas.org

Interactions with Microbial FKBP Homologs

FKBP-like proteins are not confined to eukaryotes; they are also found in a wide range of pathogenic microorganisms where they often function as virulence factors. nih.govnih.gov

In many pathogenic bacteria and some protozoa, a key FKBP homolog is the Macrophage Infectivity Potentiator (MIP) protein. nih.govuea.ac.uk First identified in Legionella pneumophila, the causative agent of Legionnaires' disease, MIP proteins have since been found in other pathogens such as Chlamydia trachomatis, Neisseria species, Burkholderia pseudomallei, and Trypanosoma cruzi. desy.denih.govasm.org

MIP proteins contain a C-terminal domain that is structurally homologous to human FKBP12 and exhibits PPIase activity that can be inhibited by FK506 and rapamycin. nih.govresearchgate.net This enzymatic activity is crucial for the pathogen's ability to infect host cells, particularly macrophages, and survive intracellularly. nih.govmdpi.com The inhibition of MIP's PPIase activity with FKBP ligands or specifically designed pipecolic acid derivatives has been shown to reduce the virulence and infectivity of these pathogens, making MIP an attractive target for the development of novel anti-infective agents that disarm bacteria rather than killing them outright. nih.govoup.com

Academic Research Directions and Future Perspectives

Further Elucidation of Endogenous FKBP12 Functions Beyond Canonical Pathways

While the role of FKBP12 in immunosuppression through the calcineurin pathway is well-established, ongoing research seeks to unravel its broader physiological significance. FKBP12 is now understood to be a key regulator of several fundamental cellular processes.

One major area of investigation is its role in cell cycle regulation. FKBP12 acts as a physiological inhibitor of the transforming growth factor-β (TGF-β) type I receptor. pnas.orgnih.gov By binding to the receptor, FKBP12 prevents "leaky" or ligand-independent signaling, thereby acting as a guardian of the receptor's activity. imrpress.com In the absence of FKBP12, TGF-β receptor signaling is enhanced, leading to an upregulation of p21(WAF1/CIP1), a potent cell cycle inhibitor, which in turn causes cell cycle arrest in the G1 phase. pnas.org This regulatory function is crucial for maintaining normal cell proliferation.

Another critical endogenous function of FKBP12 is the modulation of intracellular calcium channels. It physically associates with ryanodine (B192298) receptors (RyRs) and inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), which are responsible for releasing calcium from intracellular stores. researchgate.netnih.gov FKBP12 is known to stabilize the closed state of these channels, preventing calcium leakage and ensuring proper calcium homeostasis, which is vital for processes like muscle contraction and neuronal signaling. nih.govtandfonline.com The dissociation of FKBP12 from these channels can lead to dysfunctional channel activity. tandfonline.com Specifically, FKBP12 has been shown to modulate the gating of RyR1 and RyR3, and its interaction with RyR2 is a subject of ongoing investigation with some studies suggesting it acts as a high-affinity activator. nih.govnih.govbiologists.com

Endogenous FunctionInteracting Protein/PathwayEffect of FKBP12
Cell Cycle RegulationTGF-β Type I ReceptorInhibits basal signaling, prevents G1 phase arrest. pnas.org
Calcium HomeostasisRyanodine Receptors (RyR1, RyR2, RyR3)Stabilizes channel function, modulates gating. nih.govnih.govbiologists.com
Calcium HomeostasisInositol 1,4,5-Trisphosphate Receptor (IP3R)Modulates calcium release. researchgate.netresearchgate.net

Advancement of Chemical Biology Tools Utilizing FKBP12 Ligands

The high-affinity and specific interaction between FKBP12 and its ligands has been ingeniously exploited to create sophisticated chemical biology tools for controlling protein function. A prominent example is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.gov

FKBP12 has been a valuable target for the development of PROTACs. For example, dFKBP-1 is a PROTAC-based degrader of FKBP12 itself, which has been shown to enhance the sensitivity of cancer cells to chemotherapy. cancer-research-network.com

Furthermore, a modified version of FKBP12, FKBP12(F36V), is a key component of the degradation tag (dTAG) system. bohrium.comnih.gov This system allows for the rapid and selective degradation of any protein of interest that has been tagged with FKBP12(F36V). nih.gov A heterobifunctional degrader molecule then recruits the tagged protein to an E3 ligase, leading to its degradation. nih.gov This powerful tool enables researchers to study the immediate consequences of protein loss in a controlled manner. nih.gov

Another innovative application is the use of FKBP12 ligands in ligand-directed tosyl (LDT) chemistry. This technique allows for the selective chemical labeling of endogenous FKBP12 in living cells, which can be used to study protein-protein interactions through photo-cross-linking. acs.orgnih.gov

Chemical Biology ToolFKBP12 Ligand ApplicationPurpose
PROTACsUsed as a warhead to target proteins for degradation.Targeted protein degradation for therapeutic purposes. researchgate.netcancer-research-network.com
dTAG SystemA modified FKBP12 (F36V) is used as a tag for protein degradation.Inducible and selective degradation of tagged proteins for functional studies. bohrium.comnih.gov
Ligand-Directed Tosyl (LDT) ChemistryLigands are used to deliver a reactive probe to FKBP12.Selective chemical labeling and cross-linking to study protein interactions. acs.orgnih.gov

Exploration of Novel FKBP12-Mediated Protein Interactions and Their Biological Significance

Research continues to uncover new binding partners for FKBP12, expanding our understanding of its cellular roles. Beyond its well-characterized interactions with calcineurin, TGF-β receptors, and calcium channels, recent studies have identified novel interactors.

Using DNA-encoded library screening, researchers have discovered molecular glues that induce the formation of a ternary complex between FKBP12 and new target proteins, such as the bromodomain-containing protein 9 (BRD9) and quinoid dihydropteridine reductase (QDPR). biorxiv.org These findings open up new avenues for investigating the functions of these proteins and for developing novel therapeutic strategies.

The interaction of FKBP12 with the cardiac ryanodine receptor (RyR2) is an area of active and sometimes controversial research. tandfonline.com While some studies suggest FKBP12 stabilizes the channel, others indicate it can act as an activator. tandfonline.comnih.gov Recent findings propose a model of negative cooperativity, where the binding of FKBP12 to the four subunits of the RyR2 tetramer can have both activating and inhibitory effects depending on the number of bound molecules. royalsocietypublishing.org

Integration of Advanced Computational and Experimental Approaches in Next-Generation this compound Discovery

The discovery and design of new FKBP12 ligands are being accelerated by the integration of sophisticated computational and experimental techniques. Computer-aided drug design, based on the crystal structures of FKBP12 complexed with ligands like FK506 and rapamycin (B549165), has been instrumental in the development of novel ligands with desired properties, such as neurotrophic activity without immunosuppression. nih.gov

Molecular docking studies are used to predict the binding affinity of new compounds to the hydrophobic pocket of FKBP12. nih.gov These computational predictions are then validated through experimental methods like fluorescence-based binding assays and X-ray crystallography. nih.gov

More advanced strategies include the use of DNA-barcoded libraries to screen for molecular glues that induce novel protein-protein interactions with FKBP12. biorxiv.org Additionally, the development of fully synthetic molecular glues that induce the dimerization of FKBP12 and the FRB domain of mTOR showcases the power of combining focused screening of ligand libraries with structure-guided optimization. chemrxiv.orgrsc.org These integrated approaches are paving the way for the rational design of the next generation of FKBP12 ligands with tailored specificities and functions.

Q & A

Basic: What are the standard experimental techniques to determine FKBP12-ligand binding affinities, and how do their methodological approaches differ?

Answer:
The most common techniques include:

  • Isothermal Titration Calorimetry (ITC): Measures heat changes during binding to calculate stoichiometry (n), enthalpy (ΔH), and dissociation constant (Kd). Suitable for high-affinity ligands (Kd < 1 µM) .
  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (ka, kd) but requires immobilization of FKBP12 or ligand, which may alter binding dynamics .
  • Fluorescence Polarization: Monitors changes in ligand mobility upon FKBP12 binding. Requires fluorescently tagged ligands, which may affect affinity .
  • NMR Spectroscopy: Resolves binding-induced chemical shift perturbations (e.g., FKBP12’s 80s loop dynamics) and identifies transient intermediate states .
  • Native Mass Spectrometry (MS): Accurately measures effective protein concentration and distinguishes specific vs. nonspecific binding, critical for multi-protein systems .

Table 1: Comparison of Methodological Considerations

TechniqueKd RangeKey AdvantageLimitation
ITC1 nM–1 mMDirect thermodynamic dataLow throughput
SPR1 pM–100 µMKinetic profilingImmobilization artifacts
NMR10 µM–10 mMStructural dynamicsRequires isotopic labeling
Native MS1 nM–10 µMNo labeling neededLimited resolution for weak binders

Advanced: How can researchers resolve discrepancies in FKBP12-ligand binding constants obtained from different biophysical methods?

Answer:
Discrepancies often arise from:

  • Protein Purity/Concentration: Native MS titration (e.g., rapamycin-FKBP12) revealed BCA assays underestimate effective protein concentrations by ~40%, skewing Kd calculations .
  • Nonspecific Binding: Use competition assays with non-functional ligands (e.g., FK506 derivatives) to isolate specific interactions .
  • Solution Conditions: SPR and ITC buffer compatibility (e.g., DMSO tolerance) must match physiological conditions .
  • Dynamic vs. Static Binding: NMR detects weak, transient interactions (Kd ~ mM), while X-ray crystallography captures high-affinity (nM) static poses . Cross-validate using complementary methods.

Basic: What role does FKBP12 play in TGF-β signaling, and how can ligand binding assays be designed to study this interaction?

Answer:
FKBP12 binds TGF-β type I receptor (TGFBR1), preventing ligand-independent activation . Assay design considerations:

  • Kinase Activity Assays: Measure TGFBR1 autophosphorylation in HEK293 cells transfected with FKBP12 siRNA. Use FK506 derivatives (e.g., GPI-1046) to competitively displace FKBP12 .
  • Co-Immunoprecipitation (Co-IP): Detect FKBP12-TGFBR1 dissociation upon ligand binding using anti-FKBP12 antibodies .

Advanced: How can molecular dynamics (MD) simulations elucidate the binding intermediates of high-affinity FKBP12 ligands?

Answer:
MD simulations (e.g., ligand 308) reveal:

  • Intermediate States: Ligands form transient contacts with Tyr82, His87, and Ile90 before adopting the final pose .
  • 80s Loop Dynamics: Loop distortion (≥5 Å displacement) creates a transient cavity for ligand entry .
  • Entropic Penalty: High-affinity ligands (e.g., rapamycin) lose conformational freedom upon binding, contributing to ΔG calculations .

Methodological Workflow:

Perform umbrella sampling to map free-energy landscapes.

Validate with NMR chemical shift data (e.g., FKBP12-FK506 complex) .

Basic: What in vitro assays are recommended to assess the neurotrophic effects of FKBP12 ligands?

Answer:

  • Neurite Outgrowth Assays: Treat PC12 cells with ligands (e.g., GPI-1046) and quantify neurite length via high-content imaging .
  • Isoform Specificity: Profile FKBP51/52 binding using fluorescence polarization to avoid off-target effects .
  • siRNA Knockdown: Confirm neurotrophic effects are FKBP12-dependent in primary neuronal cultures .

Advanced: How can the 'bump and hole' strategy be applied to engineer FKBP12 variants for selective ligand targeting in cellular studies?

Answer:

  • Protein Engineering: Introduce the F36V mutation in FKBP12 to create a "hole" accommodating ligands with a "bump" (e.g., AP1903) .
  • Validation: Use competitive SPR with wild-type vs. F36V FKBP12 to confirm selective binding (ΔKd > 100-fold) .
  • Cellular Models: Express F36V FKBP12 in HEK293 cells and monitor necroptosis inhibition using phospho-RIPK1/3 Western blots .

Basic: What analytical approaches are used to characterize FKBP12-ligand complex stability under physiological conditions?

Answer:

  • Differential Scanning Calorimetry (DSC): Measures Tm shifts (e.g., FKBP12-rapamycin increases Tm by 8°C) .
  • Size-Exclusion Chromatography (SEC): Detects aggregation in serum-containing buffers .
  • Hydrogen-Deuterium Exchange MS (HDX-MS): Maps conformational changes in the 80s loop upon ligand binding .

Advanced: How does FKBP12 modulate necroptosis signaling through RIPK1-RIPK3-MLKL, and what experimental models can dissect this pathway?

Answer:
FKBP12 stabilizes RIPK1/RIPK3 for phosphorylation, enabling MLKL activation . Key models:

  • FKBP12 Knockout (KO) Mice: Monitor systemic inflammation and phosphorylated MLKL levels in tissues .
  • Phosphoproteomics: Use SILAC-labeled Jurkat cells to quantify RIPK1 phosphorylation kinetics after FKBP12 inhibition .
  • FRET-Based Biosensors: Track RIPK1-RIPK3 interaction dynamics in live macrophages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.